3-Chloro-2-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRDPHNEBXAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261585-06-1 | |
| Record name | 3-chloro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-hydroxybenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) which acts as a chlorinating agent. The reaction conditions usually require heating to facilitate the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where 2-hydroxybenzenesulfonic acid is treated with thionyl chloride under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the sulfonyl chloride group.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions to replace the sulfonyl chloride group.
Water: Used in hydrolysis reactions to convert the sulfonyl chloride group to a sulfonic acid.
Major Products Formed
Sulfonamides: Formed when the sulfonyl chloride group is substituted by amines.
Sulfonate Esters: Formed when the sulfonyl chloride group is substituted by alcohols.
Sulfonothioates: Formed when the sulfonyl chloride group is substituted by thiols.
Sulfonic Acid: Formed through hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
Chemical Synthesis
a. Intermediate in Pharmaceutical Synthesis
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is reactive and can participate in nucleophilic substitution reactions. This property allows it to react with amines to form sulfonamides, which are essential in many therapeutic agents .
b. Synthesis of Sulfonamides
Sulfonamides, derived from this compound, have been widely used as antibiotics and anti-inflammatory agents. The reaction of this compound with primary amines leads to the formation of sulfonamide derivatives, which exhibit antimicrobial properties .
Analytical Chemistry
a. Chromogenic Systems
In analytical chemistry, this compound is utilized as a chromogenic agent. It has been employed in one-step kinetic methods for the determination of enzymes like 5′-nucleotidase, facilitating colorimetric assays that are crucial for biochemical analysis .
b. Environmental Analysis
The compound can also be used in environmental monitoring to detect phenolic compounds in water samples. Its reactivity allows for the formation of stable derivatives that can be quantified using spectroscopic methods .
Polymer Chemistry
a. Functional Monomer
this compound acts as a functional monomer in the synthesis of high-performance polymers. Its sulfonate group enhances the hydrophilicity of polymers, making them suitable for applications in coatings and membranes .
b. Cross-linking Agent
It is also used as a cross-linking agent in polymer formulations, improving mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been shown to enhance their resistance to solvents and chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The reactivity, physical properties, and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparison
Hazard Profiles
Most sulfonyl chlorides share corrosive properties due to the -SO₂Cl group. For example:
- The target compound (C₆H₄Cl₂O₃S) and 3-bromo-5-chloro-2-fluoro derivative (C₆H₂BrCl₂FO₂S) are classified as Category 8 hazards .
- In contrast, allyl chlorides like 3-chloro-2-methylpropene (CAS: 563-47-3) pose inhalation and flammability risks (Category 3) but lack the corrosivity of sulfonyl chlorides .
Research Findings and Trends
Recent studies highlight:
- Halogenation Effects : Bromine and fluorine substituents improve thermal stability but may reduce biodegradability in environmental matrices .
- Hydroxyl Group Utility : The -OH group in the target compound enables conjugation with polymers or biomolecules, as seen in drug-antibody conjugates .
- Safety Data Gaps : Some analogues, like C₁₁H₁₂Cl₂O₄S, lack comprehensive safety data, underscoring the need for further toxicological studies .
Biological Activity
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride, also known as chlorosulfonic acid derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C6H4ClO3S
- Molecular Weight: 202.61 g/mol
- CAS Number: 55280569
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group can act as a reactive electrophile, facilitating nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative stress and cell death. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell membranes and inhibit vital enzymatic processes .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. It is believed to exert its effects by interfering with microtubule dynamics, which is critical for cell division. In vitro studies have indicated that derivatives of sulfonyl chlorides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonyl chloride derivatives against a range of bacterial strains. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
- Cancer Cell Inhibition : In a laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 5-Bromo-3-chloro-2-hydroxybenzene-1-sulfonyl chloride | High | Moderate |
| Other sulfonyl chlorides | Variable | Variable |
Q & A
Basic: What are the standard synthetic routes for preparing 3-chloro-2-hydroxybenzene-1-sulfonyl chloride?
Answer:
The synthesis typically involves chlorosulfonation of substituted phenol derivatives. A common method includes reacting 3-chloro-2-hydroxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Purification via recrystallization in non-polar solvents (e.g., hexane) ensures high purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Key parameters include:
- Temperature control : Maintain 0–5°C during exothermic chlorosulfonation to prevent decomposition.
- Solvent selection : Use dichloromethane or chloroform to stabilize reactive intermediates .
- Catalyst optimization : Introduce Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of intermediates. Post-reaction, employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .
Basic: What spectroscopic methods are used to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups (no direct proton signal).
- IR spectroscopy : Confirm S=O stretching (1360–1180 cm⁻¹) and O–H (phenolic, ~3200 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 225.09 (calculated for C₇H₅Cl₂O₃S) .
- Melting point analysis : Compare observed values (e.g., 71–74°C) with literature to assess purity .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?
Answer:
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Polymorphism screening : Recrystallize the compound in different solvents (e.g., ethanol vs. toluene) to isolate crystalline forms.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles to rule out hydrate formation . Cross-reference with X-ray crystallography data if available .
Advanced: What strategies are employed to evaluate its efficacy as an enzyme inhibitor (e.g., 11β-HSD1)?
Answer:
- In vitro assays : Measure IC₅₀ values using recombinant 11β-HSD1 enzymes and cortisol-to-cortisone conversion assays.
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with the enzyme’s active site .
- Selectivity screening : Test against related enzymes (e.g., 11β-HSD2) to confirm specificity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear N95 masks, nitrile gloves, and chemical-resistant goggles.
- Ventilation : Use fume hoods for all manipulations to avoid inhalation of vapors.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Storage : Keep in amber glass bottles under anhydrous conditions (desiccator with silica gel) .
Advanced: How is this compound utilized in multi-step organic syntheses (e.g., sulfonamide derivatives)?
Answer:
- Nucleophilic substitution : React with amines (e.g., cyclopropylamine) in dry THF at −20°C to form sulfonamides.
- Coupling reactions : Use Mitsunobu conditions (DIAD, PPh₃) to attach heterocyclic moieties.
- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups to temporarily block reactive sites during synthesis . Monitor reaction progress via TLC (silica, 1:1 EtOAc/hexane) .
Advanced: How can researchers address low reactivity in nucleophilic substitution reactions involving this compound?
Answer:
- Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
- Solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-assisted synthesis : Apply controlled microwave irradiation (50–100°C, 10–30 min) to accelerate kinetics . Validate product formation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
